molecular formula C8H6INS B2688024 2-Iodo-5-(methylsulfanyl)benzonitrile CAS No. 127049-97-2

2-Iodo-5-(methylsulfanyl)benzonitrile

Cat. No. B2688024
CAS RN: 127049-97-2
M. Wt: 275.11
InChI Key: CRFHJIFLIWNVOL-UHFFFAOYSA-N
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Description

2-Iodo-5-(methylsulfanyl)benzonitrile is a chemical compound with the CAS Number: 127049-97-2 . It has a molecular weight of 275.11 . The IUPAC name for this compound is 2-iodo-5-(methylthio)benzonitrile . It is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for 2-Iodo-5-(methylsulfanyl)benzonitrile is 1S/C8H6INS/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4H,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2-Iodo-5-(methylsulfanyl)benzonitrile is a powder that is stored at room temperature .

Relevant Papers Unfortunately, the web search results did not provide any specific peer-reviewed papers related to 2-Iodo-5-(methylsulfanyl)benzonitrile .

Scientific Research Applications

Selective Continuous Flow Iodination

The iodination process of various benzonitriles, including compounds structurally related to 2-Iodo-5-(methylsulfanyl)benzonitrile, has been enhanced through continuous flow conditions. This method allows for the efficient iodination of aryl lithium regioisomers, providing insights into optimizing product yields and understanding the mechanistic pathways involved in the regioselective iodination of benzonitriles. The research demonstrates the effectiveness of bases like LDA and PhLi in guiding the iodination process to achieve desired regioisomers, showcasing the application of continuous flow techniques in fine-tuning synthetic procedures for complex organic molecules (Dunn et al., 2018).

Rhenium-Catalyzed Trifluoromethylation

The trifluoromethylation of aromatic and heteroaromatic compounds using hypervalent iodine reagents represents another critical area of application. This process, catalyzed by methyltrioxorhenium, illustrates the potential of 2-Iodo-5-(methylsulfanyl)benzonitrile derivatives in facilitating the introduction of trifluoromethyl groups to various substrates, enhancing their chemical properties and potential applications in pharmaceuticals and agrochemicals (Mejía & Togni, 2012).

Microbial Degradation of Benzonitrile Herbicides

Research into the microbial degradation of benzonitrile herbicides, including compounds structurally similar to 2-Iodo-5-(methylsulfanyl)benzonitrile, provides valuable insights into environmental bioremediation strategies. Understanding the degradation pathways, persistent metabolites, and the diversity of degrader organisms helps in developing methods to mitigate the environmental impact of these herbicides, highlighting the ecological applications of research on benzonitriles (Holtze et al., 2008).

Catalytic and Synthetic Applications

The exploration of catalytic systems and synthetic applications forms a significant part of the research on 2-Iodo-5-(methylsulfanyl)benzonitrile and related compounds. Studies have demonstrated various catalytic processes, including direct cyanation of aromatic C-H bonds, formation of ketimide complexes through nitrile insertion, and novel methodologies for constructing complex organic frameworks. These applications underscore the versatility of 2-Iodo-5-(methylsulfanyl)benzonitrile derivatives in organic synthesis, offering pathways to a wide range of chemical products with potential utility in medicinal chemistry, material science, and beyond (Dong et al., 2015); (Jantunen et al., 2004).

properties

IUPAC Name

2-iodo-5-methylsulfanylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INS/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFHJIFLIWNVOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)I)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-5-(methylsulfanyl)benzonitrile

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